molecular formula C14H28N2O2 B1345019 tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate CAS No. 886362-17-0

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate

Cat. No. B1345019
M. Wt: 256.38 g/mol
InChI Key: GZBKNFMNMFIGNU-UHFFFAOYSA-N
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Description

The compound tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is a chemical entity that can be considered a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications in various fields including medicinal chemistry and organic synthesis 910.

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the use of tert-butyl N-hydroxycarbamate as a starting material, which can be reacted with aldehydes to form tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behaving as N-(Boc)-protected nitrones . Another approach includes the aziridine opening of tosyl-activated cyclopentene aziridine and subsequent optical resolution to obtain enantiomerically pure tert-butyl aminocyclopentylcarbamates . Kinetic resolution methods have also been employed to synthesize enantiomerically enriched methyl amino cyclopentane carbamates . Additionally, tert-butyl carbamates can be synthesized from amino acids, as demonstrated in the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates9.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk and can influence the reactivity and physical properties of the compound. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamates can participate in various chemical reactions. They can act as intermediates in the synthesis of biologically active compounds, such as in the case of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is an intermediate in the synthesis of omisertinib . They can also be used in asymmetric Mannich reactions to produce chiral amino carbonyl compounds . The reactivity of tert-butyl carbamates with organometallics to yield N-(Boc)hydroxylamines has been demonstrated , and they have been employed as building blocks in the synthesis of ureidopeptides9.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the cyclohexyl moiety. The tert-butyl group is known for its steric bulk, which can affect the solubility and stability of the compound. The cyclohexyl ring provides conformational rigidity, which can be important in the design of ligands and pharmaceutical agents. The presence of the aminoethyl group in the compound of interest suggests potential for increased polarity and reactivity, which could be beneficial in further synthetic applications or biological interactions.

Scientific Research Applications

Efficient Synthesis of Stereoisomers for Factor Xa Inhibitors

An efficient stereoselective synthesis route was developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. These stereoisomers serve as key intermediates in the synthesis of Factor Xa inhibitors, showcasing the compound's significance in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).

Intermediate in Synthesis of Biologically Active Compounds

Another study highlighted the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate as an important intermediate in creating biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, demonstrating its utility in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).

Role in Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure were detailed, underlining its application in the development of novel nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).

Spirocyclopropanated Insecticide Analogues

Research into the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the compound's utility in creating novel insecticides with potentially improved efficacy and safety profiles (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Cyclizative Atmospheric CO2 Fixation

A study on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing a iodomethyl group, utilized tert-butyl hypoiodite (t-BuOI). This research demonstrates an innovative approach to incorporating CO2 into valuable organic compounds, highlighting environmental and synthetic chemistry applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Safety And Hazards

“tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-11,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKNFMNMFIGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649599
Record name tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate

CAS RN

886362-17-0
Record name 1,1-Dimethylethyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HU Kaniskan, MS Eram, K Zhao… - Journal of Medicinal …, 2018 - ACS Publications
PRMT3 catalyzes the asymmetric dimethylation of arginine residues of various proteins. It is crucial for maturation of ribosomes and has been implicated in several diseases. We …
Number of citations: 24 pubs.acs.org

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